molecular formula C16H17ClN2O3S2 B3619067 2-(4-chloro-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide

2-(4-chloro-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide

Cat. No.: B3619067
M. Wt: 384.9 g/mol
InChI Key: KOJKRHZMQXVGFQ-UHFFFAOYSA-N
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Description

2-(4-chloro-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide is an organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a chloro-substituted aniline and a methylsulfanylphenyl group connected via an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide typically involves multiple steps:

    Formation of 4-chloro-N-methylsulfonylaniline: This can be achieved by reacting 4-chloroaniline with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of 3-methylsulfanylphenylacetic acid:

    Coupling Reaction: The final step involves coupling 4-chloro-N-methylsulfonylaniline with 3-methylsulfanylphenylacetic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving sulfonyl and acetamide groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide involves its interaction with specific molecular targets. The chloro and sulfonyl groups may interact with enzymes or receptors, modulating their activity. The acetamide linkage provides stability and specificity to the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloroanilino)-N-(3-methylphenyl)acetamide: Lacks the sulfonyl and methylsulfanyl groups.

    2-(4-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide: Lacks the chloro group.

Uniqueness

2-(4-chloro-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide is unique due to the presence of both chloro and methylsulfonyl groups, which confer specific chemical and biological properties. These groups enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-chloro-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S2/c1-23-15-5-3-4-13(10-15)18-16(20)11-19(24(2,21)22)14-8-6-12(17)7-9-14/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJKRHZMQXVGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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